molecular formula C13H14O4 B8650457 Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate CAS No. 922151-70-0

Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate

Cat. No.: B8650457
CAS No.: 922151-70-0
M. Wt: 234.25 g/mol
InChI Key: MBPVYNNGZZWYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

922151-70-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(4-acetyloxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O4/c1-8(14)17-10-5-3-9(4-6-10)11-7-12(11)13(15)16-2/h3-6,11-12H,7H2,1-2H3

InChI Key

MBPVYNNGZZWYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC2C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl (2E)-3-[4-(acetyloxy)phenyl]acrylate (2.20 g, 10.0 mmol) in tetrahydrofuran (200 mL) was stirred under ice-cooling, and a solution of diazomethane, prepared from N-methyl-N′-nitro-N-nitrosoguanidine (50% water-containing product, 7.50 g, 51.0 mmol) and aqueous potassium hydroxide (6.28 g, 112 mmol) solution (10.5 mL), in diethyl ether (75 mL) and palladium(II) acetate (0.150 g, 0.668 mmol) were alternately added thereto over 10 min in small portions. The reaction mixture was stirred for 2 hr under ice-cooling, and acetic acid (3 drops) was added. The insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60) to give the title compound (2.26 g, yield 97%) as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-N′-nitro-N-nitrosoguanidine
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
6.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Four
Yield
97%

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